molecular formula C12H14O4 B6202522 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid CAS No. 1211582-68-1

3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid

Cat. No. B6202522
CAS RN: 1211582-68-1
M. Wt: 222.2
InChI Key:
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Description

3-(Methoxycarbonyl)-5-(propan-2-yl)benzoic acid (MCPA) is a synthetic organic compound that is widely used in scientific research. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various compounds. MCPA has several unique properties that make it an attractive choice for many scientific applications.

Scientific Research Applications

3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst for the formation of polymers, and as a reactant in the synthesis of pharmaceuticals. Additionally, it has been used in the synthesis of various organic compounds, such as esters, amines, and amides. 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid has also been used in the synthesis of herbicides, fungicides, and insecticides.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of fatty acids. Additionally, it is believed to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid are not fully understood. However, it is believed to have an inhibitory effect on certain enzymes involved in the synthesis of fatty acids and the metabolism of carbohydrates. Additionally, it may act as an antioxidant and may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid is toxic and should be handled with care.

Future Directions

There are several potential future directions for 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid. It could be used in the synthesis of novel compounds with potential therapeutic applications. Additionally, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new methods for the synthesis of various organic compounds.

Synthesis Methods

The synthesis of 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid is achieved by reacting benzoic acid with propan-2-ol in the presence of an acid catalyst. The reaction is usually carried out at temperatures of around 100-150 °C and is usually complete within 1-2 hours. The resulting product is a white solid that is soluble in organic solvents such as ethanol and acetone.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid involves the reaction of 3-hydroxy-5-isopropylbenzoic acid with methoxycarbonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-hydroxy-5-isopropylbenzoic acid", "Methoxycarbonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 3-hydroxy-5-isopropylbenzoic acid in a suitable solvent.", "Add a base such as triethylamine or pyridine to the solution.", "Add methoxycarbonyl chloride dropwise to the solution while stirring.", "Allow the reaction mixture to stir at room temperature for several hours.", "Quench the reaction by adding water to the mixture.", "Extract the product with a suitable organic solvent.", "Purify the product by recrystallization or chromatography." ] }

CAS RN

1211582-68-1

Molecular Formula

C12H14O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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